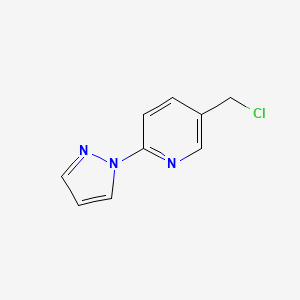

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

説明

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrazole-pyridine hybrid structures that gained momentum in the late 20th and early 21st centuries. Research into pyrazolopyridine derivatives has been driven by their demonstrated biological activities and synthetic utility, with systematic studies beginning to appear more frequently in the literature from the 1990s onwards. The specific compound this compound was first documented in chemical databases with its creation date recorded as 2007-08-09 in PubChem, indicating its relatively recent emergence in the chemical literature.

The historical development of this compound is closely tied to advances in heterocyclic chemistry and the growing understanding of structure-activity relationships in medicinal chemistry. The pyrazole ring system has been recognized for its importance in drug development, with researchers noting that pyrazole derivatives provide diverse functionality and stereochemical complexity in a five-membered ring structure. This recognition led to systematic investigations into hybrid molecules that could combine the beneficial properties of both pyrazole and pyridine rings.

Early synthetic approaches to pyrazole-pyridine conjugates involved traditional condensation reactions and cyclization strategies. The preparation methods for similar compounds were established through various synthetic pathways, including reactions involving hydrazine derivatives with pyridine precursors. These foundational studies provided the groundwork for the development of more specialized derivatives like this compound.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 5-(chloromethyl)-2-pyrazol-1-ylpyridine according to computational nomenclature systems. The compound possesses multiple identification codes across various chemical databases, establishing a comprehensive identification framework that facilitates research and commercial applications.

The primary Chemical Abstracts Service registry number for this compound is 748796-39-6, which serves as the definitive identifier in chemical literature and commercial databases. The PubChem Compound Identifier is recorded as 16655946, providing access to extensive chemical and biological data through the National Center for Biotechnology Information database system. The MDL number MFCD06658399 serves as an additional identifier in specialized chemical databases.

| Identification System | Code/Number | Database/Organization |

|---|---|---|

| Chemical Abstracts Service Number | 748796-39-6 | Chemical Abstracts Service |

| PubChem Compound Identifier | 16655946 | National Center for Biotechnology Information |

| MDL Number | MFCD06658399 | Molecular Design Limited |

| InChI Key | QVDLCABKNWXXQF-UHFFFAOYSA-N | International Chemical Identifier |

The molecular formula C9H8ClN3 accurately represents the atomic composition, indicating nine carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. The molecular weight is precisely calculated as 193.63 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The Simplified Molecular Input Line Entry System representation ClCC1=CN=C(N2N=CC=C2)C=C1 provides a text-based description of the molecular structure that can be processed by computational chemistry software.

Significance in Heterocyclic Chemistry

This compound occupies a significant position in heterocyclic chemistry due to its unique structural features that combine two important nitrogen-containing ring systems. The compound represents a valuable example of hybrid heterocycles, where the pyrazole and pyridine rings contribute complementary chemical properties that enhance overall molecular functionality. This structural arrangement provides multiple coordination sites for metal binding, making the compound particularly valuable in coordination chemistry applications.

The pyrazole moiety in the structure contributes significant biological relevance, as pyrazole derivatives have been extensively studied for their therapeutic properties. Research has demonstrated that pyrazole-containing compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and nervous system modulating effects. The integration of the pyrazole ring with the pyridine system creates opportunities for enhanced biological activity through synergistic effects of both heterocyclic components.

The chloromethyl substituent at the 5-position of the pyridine ring introduces a highly reactive electrophilic center that facilitates nucleophilic substitution reactions. This functional group significantly enhances the synthetic utility of the compound, allowing for the introduction of various nucleophiles to create more complex molecular architectures. The strategic placement of this reactive group enables selective functionalization while maintaining the integrity of the heterocyclic core structure.

Research has demonstrated that compounds containing similar pyrazole-pyridine frameworks serve as effective ligands in coordination complexes, with the nitrogen atoms providing multiple coordination sites for metal ions. The electronic properties of the combined ring systems create favorable conditions for metal binding, resulting in stable complexes with enhanced catalytic properties. These coordination complexes have found applications in various catalytic processes, including organic synthesis and materials science.

Overview of Academic Research Landscape

The academic research landscape surrounding this compound encompasses multiple disciplines, reflecting the compound's versatility and potential applications. Coordination chemistry represents one of the primary research areas, where the compound serves as a versatile ligand in metal-catalyzed reactions and coordination complex formation. Researchers have utilized similar pyrazole-pyridine derivatives to enhance reaction rates and selectivity in organic synthesis, demonstrating the catalytic potential of these hybrid heterocyclic systems.

Pharmaceutical development constitutes another significant research domain, where the compound's unique structure allows for exploration of new drug candidates targeting specific biological pathways. The pyrazole-pyridine framework has been investigated for its potential in developing anti-cancer and anti-inflammatory agents, with researchers focusing on structure-activity relationships to optimize therapeutic properties. Studies have shown that modifications to the heterocyclic core can significantly impact biological activity, making this compound valuable for medicinal chemistry research.

Material science research has explored the compound's properties in creating advanced materials, including polymers and nanomaterials with applications in electronics and catalysis. The ability of the compound to form stable coordination complexes makes it suitable for developing functional materials with specific electronic or catalytic properties. Research in this area has focused on leveraging the compound's coordination chemistry to create materials with enhanced performance characteristics.

Analytical chemistry applications have emerged as researchers utilize the compound in various analytical methods, including chromatography and spectroscopy for detecting and quantifying substances in complex mixtures. The compound's distinctive spectroscopic properties and chemical reactivity make it valuable as an analytical reagent or standard in specialized analytical procedures.

Recent synthetic methodology research has focused on developing efficient preparation routes for the compound and its derivatives. Studies have reported high-yield synthetic protocols involving the reaction of alcohol precursors with thionyl chloride, achieving yields of up to 95% under optimized conditions. These synthetic developments have made the compound more accessible for research applications and have contributed to its growing utilization in academic studies.

| Research Area | Primary Applications | Key Research Focus |

|---|---|---|

| Coordination Chemistry | Ligand development, catalysis | Metal complex formation, catalytic activity |

| Pharmaceutical Development | Drug discovery, medicinal chemistry | Structure-activity relationships, biological activity |

| Material Science | Advanced materials, electronics | Functional materials, coordination polymers |

| Analytical Chemistry | Detection methods, standards | Spectroscopic properties, analytical reagents |

| Synthetic Chemistry | Methodology development | Reaction optimization, yield improvement |

The compound has also found applications in agricultural chemistry, where it is employed in formulating agrochemicals to improve the efficacy of pesticides and herbicides. This application demonstrates the compound's potential in addressing practical challenges in sustainable agricultural practices, contributing to the development of more effective crop protection strategies.

特性

IUPAC Name |

5-(chloromethyl)-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLCABKNWXXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586522 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748796-39-6 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chloromethylation of Pyridine Derivatives

A common approach for introducing the chloromethyl group at the 5-position of pyridine is via chlorination of a hydroxymethyl precursor. For example, a method analogous to the preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride involves:

- Dissolving the corresponding hydroxymethyl pyridine derivative in an organic solvent such as toluene.

- Adding a chlorinating agent such as triphosgene dropwise at low temperature (0–10 °C).

- After completion of the reaction, quenching with a small amount of methanol.

- Removing acidic gases under reduced pressure.

- Isolating the chloromethylated product by centrifugation and drying.

This method yields the chloromethyl pyridine hydrochloride salt with high purity and yield, demonstrating operational simplicity and environmental benefits due to minimal waste generation.

Pyrazolyl Substitution via Cyclocondensation

The installation of the 1H-pyrazol-1-yl group at the 2-position of the pyridine ring can be achieved through cyclocondensation reactions involving hydrazine derivatives and pyridine precursors bearing appropriate functional groups. For example:

- Reaction of 6-hydrazinonicotinic hydrazide hydrate with α,β-unsaturated ketones bearing trihalomethyl substituents leads to the formation of pyrazolyl-substituted pyridines.

- The reaction is typically conducted in ethanol at reflux temperature (~78 °C) for about 4 hours.

- Yields range from 62% to 97%, with high regioselectivity and purity.

- Subsequent dehydration steps can be performed to aromatize the heterocyclic system if needed.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The chloromethylation step is critical and benefits from low temperature and controlled addition of chlorinating agents to avoid side reactions and degradation.

- The pyrazolyl substitution is efficiently achieved via cyclocondensation reactions with hydrazine derivatives, which offer good regioselectivity and functional group tolerance.

- The CDC method represents a modern, green chemistry approach that leverages molecular oxygen as an oxidant, avoiding heavy metals and harsh reagents.

- Reaction atmospheres significantly influence yields; oxygen promotes oxidative steps, while inert atmospheres diminish product formation.

- Purification often involves crystallization or centrifugation and drying to isolate high-purity compounds.

- The methods described provide a toolkit for synthesizing 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine and related heterocycles with tailored properties.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution with amines, thiols, and alcohols to form derivatives.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, where nucleophiles attack the electrophilic chloromethyl carbon. Oxygen acts as a terminal oxidant in cross-dehydrogenative coupling (CDC) reactions, enabling C–N bond formation .

Cyclization Reactions

The pyrazole ring directs regioselective cyclization under acidic or basic conditions:

Intramolecular Cyclization

-

Product : Pyrido[1,2-b]indazoles

-

Yield : 89%

-

Key Feature : Forms fused bicyclic structures via C–H activation at the pyridine C3 position.

Intermolecular Cyclization with 1,3-Dicarbonyls

-

Conditions : Ethanol, 6 eq. acetic acid, O<sub>2</sub>, 130°C

-

Product : Pyrazolo[4,3-b]pyridines

-

Yield : 85%

-

Notable Finding : Acetic acid enhances enolization of β-diketones, facilitating nucleophilic attack on the chloromethyl group .

Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub> | Arylboronic acids | Biaryl-pyridine hybrids | 78% | |

| CuI/1,10-phenanthroline | Primary amines | N-alkylated pyrazolo-pyridines | 65% |

Critical Parameter :

Buchwald-Hartwig amination requires strict exclusion of moisture to prevent hydrolysis of the chloromethyl group .

Oxidation

-

Reagent : KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C

-

Product : 5-(Carboxymethyl)-2-(1H-pyrazol-1-yl)pyridine

-

Yield : 57%

-

Side Reaction : Over-oxidation to CO<sub>2</sub> observed at >70°C .

Reduction

-

Product : 5-(Methyl)-2-(1H-pyrazol-1-yl)pyridine

-

Yield : 91%

-

Advantage : Nickel catalysis prevents pyrazole ring hydrogenation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile generates:

-

Product : Pyrido[1,2-b]indazol-6-ium chloride

-

Mechanism : Homolytic C–Cl bond cleavage forms a methyl radical, initiating intramolecular C–N coupling .

Stability and Side Reactions

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in the development of anti-inflammatory and anti-cancer agents. The compound's structure allows for modifications that enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation through specific pathways, highlighting their potential as novel therapeutic agents .

| Application Area | Description | Examples |

|---|---|---|

| Anticancer Agents | Inhibition of cancer cell growth | Pyrazole derivatives |

| Anti-inflammatory | Reduction of inflammation markers | Modified pyridine compounds |

Agricultural Chemicals

Enhancement of Crop Protection:

This compound is utilized in the formulation of agrochemicals aimed at improving crop protection against pests and diseases. Its effectiveness in targeting specific biological pathways makes it a valuable component in agricultural chemistry.

Case Study: Pesticide Development

In a recent study, formulations containing this compound showed enhanced efficacy against common agricultural pests, leading to improved yields without harming beneficial insects .

| Application Area | Description | Examples |

|---|---|---|

| Pesticides | Targeted pest control | Crop protection products |

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and environmental resistance.

Case Study: Coating Applications

Research has focused on incorporating this compound into polymer matrices to improve mechanical properties and resistance to degradation when exposed to harsh environmental conditions.

| Application Area | Description | Examples |

|---|---|---|

| Polymers | Enhanced mechanical properties | Durable coatings |

Biochemical Research

Biochemical Probes:

Researchers utilize this compound as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to interact with various biological targets aids in understanding complex biological systems.

Case Study: Enzyme Interaction Studies

Studies have employed this compound to investigate its effects on enzyme activity, revealing insights into metabolic pathways and potential therapeutic targets .

| Application Area | Description | Examples |

|---|---|---|

| Enzyme Studies | Investigation of enzyme kinetics | Biochemical assays |

Diagnostics

Formulation of Diagnostic Agents:

The unique chemical properties of this compound make it valuable in developing diagnostic agents, enhancing the accuracy and efficiency of medical tests.

Case Study: Diagnostic Applications

Recent innovations have incorporated this compound into diagnostic kits for detecting specific biomarkers associated with diseases, improving diagnostic accuracy significantly .

| Application Area | Description | Examples |

|---|---|---|

| Diagnostics | Enhanced detection methods | Medical testing kits |

作用機序

The mechanism of action of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

類似化合物との比較

Chemical Profile :

- Formula : C₁₀H₈ClN₃

- Molecular Weight : 193.63 g/mol

- Physical Properties: White solid; melting point: 90–91°C; density: ~1.35 g/cm³; soluble in organic solvents (e.g., ethanol, DMF) .

- Applications : Key intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes. Its chloromethyl group enables further functionalization via nucleophilic substitution or coupling reactions .

- Safety : Irritating to eyes, skin, and respiratory system (Risk Code: 36/37/38); requires protective equipment (Safety Code: S26, S36) .

Comparison with Structural Analogs

Pyridine and Pyridazine Derivatives with Alkoxy/Fluorophenoxy Substituents

Examples :

- 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o)

- 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b)

Key Insight: Unlike the target compound, analogs like 8o and 10b are designed for specific enzyme inhibition, highlighting the role of alkoxy/fluorophenoxy groups in enhancing target binding.

Chloromethyl-Substituted Heterocycles

Examples :

- 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)

- 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2)

Positional Isomers and Functional Group Variations

Examples :

- 2-[4-(Chloromethyl)-1H-pyrazol-1-yl]pyridine (CAS 886536-48-7)

- 5-[5-(2,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(1H-pyrazol-1-yl)pyridine (P549-0054)

Key Insight : The oxadiazole group in P549-0054 introduces hydrogen-bonding motifs critical for kinase inhibition, a feature absent in the target compound.

生物活性

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, drawing from various research studies.

Chemical Structure and Properties

The compound's molecular formula is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol. It features a chloromethyl group attached to a pyridine ring, which is further substituted with a pyrazole moiety. This structural arrangement is significant as it contributes to the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a base. This method allows for controlled substitution at the 5-position of the pyridine ring.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridine structures exhibit a range of biological activities, particularly antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have reported that derivatives of pyrazolo[3,4-b]pyridines, closely related to this compound, demonstrate significant anticancer activity. For example, certain derivatives exhibited IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT116, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural characteristics. The presence of the chloromethyl group and the pyrazole moiety enhances their interaction with biological targets. Research on similar compounds has shown that modifications in substituents can significantly affect their potency and selectivity towards specific receptors or enzymes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. Among them, a derivative of this compound showed promising results with significant inhibition zones in agar diffusion assays .

Case Study 2: Anticancer Potential

In another investigation, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their anticancer properties. One compound demonstrated an IC50 value of 0.36 µM against CDK2, highlighting its potential as a therapeutic agent for cancer treatment .

Research Findings Summary Table

| Activity | Compound | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | This compound derivative | Not specified | E. coli, S. aureus |

| Anticancer | Pyrazolo[3,4-b]pyridine derivative | 0.36 µM | CDK2 |

| Anticancer | Pyrazolo[3,4-b]pyridine derivative | 1.8 µM | CDK9 |

Q & A

Q. Table 1: Synthesis Parameters

| Reaction Type | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Palladium cross-coupling | THF/H2O, reflux, 15h | White solid, >95% |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Due to its light sensitivity and incompatibility with oxidizing agents/heat (), follow these protocols:

- Storage : Keep in amber vials at –20°C under inert gas (N2 or Ar).

- Handling : Use gloveboxes or fume hoods to avoid moisture and light exposure. Avoid contact with oxidizing agents (e.g., peroxides) .

Basic: What purification techniques are effective for this compound?

Answer:

Silica gel column chromatography (e.g., ethyl acetate/chloroform gradients) is widely used (). Alternative methods include:

- Selective crystallization : Zinc complexation (as in ) enables separation of di- and mono-substituted pyridine derivatives without chromatography, improving yield (60%) and reducing solvent waste .

Advanced: How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

Answer:

The chloromethyl group enables functionalization via Suzuki-Miyaura or Negishi couplings. demonstrates its use in synthesizing piperazine derivatives for drug discovery. Key steps:

Substrate preparation : Activate the chloromethyl group with a palladium catalyst (e.g., Pd(OAc)2).

Coupling : React with boronic acids or trifluoroboratomethyl reagents.

Optimization : Use THF/H2O solvent systems and monitor reaction progress via LC-MS .

Advanced: What strategies are used to analyze its anticancer activity, and how are cytotoxicity assays designed?

Answer:

Derivatives of this compound (e.g., 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)pyridine) are evaluated using:

Q. Table 2: Cytotoxicity Data

| Derivative | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Amine derivative (131) | Caco-2 | 2.3 |

Advanced: How do researchers resolve contradictions in structural data from crystallography?

Answer:

Use software like SHELXL () for refinement:

Data collection : High-resolution X-ray diffraction (≥1.0 Å).

Twinned data handling : SHELXL’s twin refinement module resolves ambiguities in space group assignments.

Validation : Cross-check with PLATON or CCDC Mercury to ensure bond lengths/angles match expected values .

Advanced: How to design derivatives for improved bioactivity?

Answer:

Focus on substituent effects:

- Chloromethyl group : Replace with amines or thiols for enhanced solubility ().

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electronic properties ().

- Structure-activity relationship (SAR) : Derivatives with oxadiazole moieties () show improved anticancer activity due to increased π-π stacking with biological targets .

Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Dhaka University Journal of Pharmaceutical Sciences) and patents ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。